
Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H12N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate typically involves the reaction of 2-methylsulfanylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It may be used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and ester functional group. These interactions can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate
- Ethyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate
- Ethyl 2-(2-methylsulfanylpyrimidin-6-yl)acetate
Uniqueness
Ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate is unique due to the specific positioning of the methylsulfanyl group on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
ethyl 2-(2-methylsulfanylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H12N2O2S/c1-3-13-8(12)4-7-5-10-9(14-2)11-6-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
FMAZSYBBQIJICN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(N=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



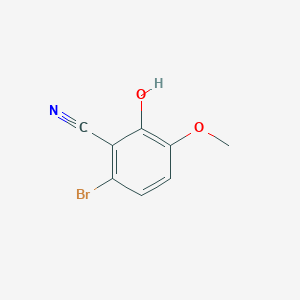
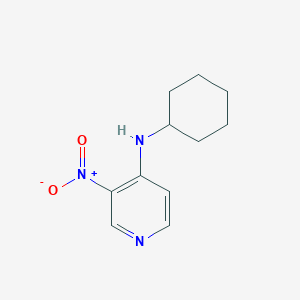
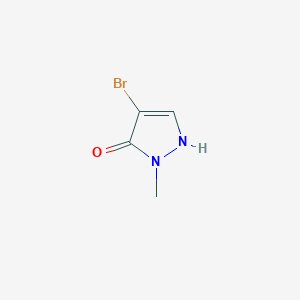


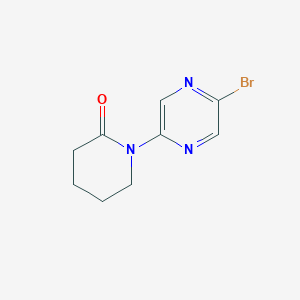
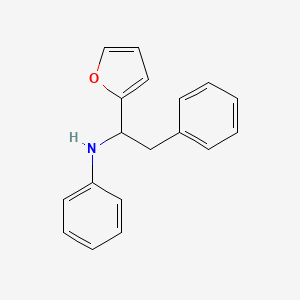
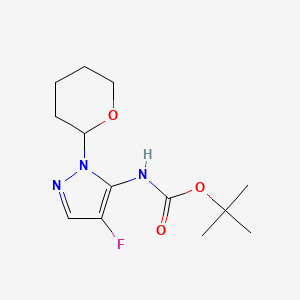
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)



![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
